Cas no 1403483-87-3 (3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride)

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl
- 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride
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- インチ: 1S/C11H11BrN2.ClH/c1-2-14-8-7-11(13-14)9-3-5-10(12)6-4-9;/h3-8H,2H2,1H3;1H
- InChIKey: AQKABEAZOMZGFB-UHFFFAOYSA-N
- ほほえんだ: C(N1C=CC(C2C=CC(Br)=CC=2)=N1)C.Cl
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM320851-5g |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |
1403483-87-3 | 95% | 5g |
$320 | 2021-08-18 | |
TRC | B698260-1g |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride |
1403483-87-3 | 1g |
$ 207.00 | 2023-04-18 | ||
TRC | B698260-500mg |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride |
1403483-87-3 | 500mg |
$ 150.00 | 2023-04-18 | ||
1PlusChem | 1P009XEL-5g |
3-(4-BroMophenyl)-1-ethyl-1H-pyrazole HCl |
1403483-87-3 | 98% | 5g |
$429.00 | 2025-02-25 | |
TRC | B698260-250mg |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride |
1403483-87-3 | 250mg |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM320851-1g |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |
1403483-87-3 | 95% | 1g |
$169 | 2023-02-02 | |
Chemenu | CM320851-5g |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |
1403483-87-3 | 95% | 5g |
$505 | 2023-02-02 | |
Chemenu | CM320851-10g |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |
1403483-87-3 | 95% | 10g |
$533 | 2021-08-18 | |
TRC | B698260-100mg |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride |
1403483-87-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
A2B Chem LLC | AE62397-1g |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl |
1403483-87-3 | 98% | 1g |
$142.00 | 2024-04-20 |
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochlorideに関する追加情報
Comprehensive Guide to 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride (CAS 1403483-87-3): Properties, Applications, and Market Insights
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride (CAS 1403483-87-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This bromophenyl-substituted pyrazole derivative exhibits unique chemical properties that make it valuable for various applications. With the increasing demand for novel heterocyclic compounds in drug discovery, this molecule has become particularly relevant in current medicinal chemistry studies.
The molecular structure of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride features a pyrazole core with a 4-bromophenyl group at the 3-position and an ethyl substituent at the nitrogen atom. The hydrochloride salt form enhances its solubility and stability, making it more suitable for biological applications. Researchers frequently search for information about pyrazole synthesis methods and brominated aromatic compounds, reflecting the compound's importance in synthetic chemistry.
In pharmaceutical applications, 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride serves as a key intermediate in the development of potential therapeutic agents. Its structural features make it particularly interesting for kinase inhibitor research, a hot topic in cancer drug development. The presence of both electron-withdrawing bromine and electron-donating ethyl group creates interesting electronic properties that can be exploited in drug design.
The agrochemical industry also shows interest in this compound due to its potential as a precursor for crop protection agents. With growing concerns about food security and sustainable agriculture, researchers are actively investigating novel pesticide chemistries, where pyrazole derivatives like this compound play a significant role. The 4-bromophenyl moiety in particular contributes to the desired biological activity in many agrochemical applications.
From a synthetic chemistry perspective, 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride offers several advantages. The bromine atom provides an excellent handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This makes the compound particularly valuable in medicinal chemistry optimization programs where structure-activity relationship studies are crucial.
The market for specialty pyrazole derivatives has been growing steadily, driven by increased R&D spending in both pharmaceutical and agrochemical sectors. As a research chemical, 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride is typically supplied in small quantities for laboratory use, with purity levels ranging from 95% to 99%. Analytical data including HPLC chromatograms and NMR spectra are usually provided to ensure quality control for research applications.
Recent advances in green chemistry have also impacted the synthesis and handling of compounds like 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride. Researchers are increasingly interested in environmentally friendly synthetic routes and reduced halogen usage, making the study of such brominated compounds particularly relevant for developing more sustainable chemical processes.
Storage and handling of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture. Proper personal protective equipment should be used when handling the material, following standard laboratory safety protocols for organic salts and research chemicals.
For researchers working with this compound, it's important to note that 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride offers excellent opportunities for structure-activity relationship studies. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile building block in drug discovery programs. Many research groups are particularly interested in its potential as a pharmacophore in various therapeutic areas.
The analytical characterization of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride typically includes mass spectrometry, NMR spectroscopy, and elemental analysis. These techniques confirm the compound's identity and purity, which are crucial for research applications. The hydrochloride salt form is particularly advantageous for analytical purposes, as it typically produces well-resolved spectra.
In conclusion, 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride (CAS 1403483-87-3) represents an important chemical building block with wide-ranging applications in pharmaceutical and agrochemical research. Its unique combination of aromatic bromine and pyrazole heterocycle makes it valuable for various synthetic and biological studies. As research continues into novel heterocyclic compounds and targeted therapies, this compound is likely to maintain its relevance in chemical research and development.
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